

# An In-depth Technical Guide to (S)-(+)-3-Bromo-2-methyl-1-propanol

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## Compound of Interest

Compound Name: (S)-(+)-3-Bromo-2-methyl-1-propanol

Cat. No.: B1278752

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This technical guide provides a comprehensive overview of the chemical and physical properties of **(S)-(+)-3-Bromo-2-methyl-1-propanol**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines a general synthetic approach, and presents a logical workflow for chemical characterization.

## Core Properties and Data

**(S)-(+)-3-Bromo-2-methyl-1-propanol** is a chiral halogenated organic compound. Its bifunctional nature, containing both a hydroxyl group and a bromine atom, makes it a valuable building block in organic synthesis, particularly for creating enantiomerically pure substances essential in pharmaceutical applications.

Below is a summary of its key quantitative properties.

Property	Value
Molecular Formula	C4H9BrO[1][2][3]
Molecular Weight	153.02 g/mol [1][2][3][4]
CAS Number	98244-48-5[1][2]
Appearance	Colorless to pale yellow liquid[3]
Density	1.461 g/mL at 25 °C[5]
Boiling Point	73-74 °C at 9 mmHg
Refractive Index	n <sub>20/D</sub> 1.483[5]
Optical Activity	[α] <sub>25/D</sub> +7.3°, c = 2 in chloroform
Flash Point	92 °C (closed cup)

## Experimental Protocols: A General Synthetic Approach

While specific, detailed experimental protocols are proprietary and vary by institution, a general method for the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol involves the bromination of 2-methyl-1-propanol.[3] This can be adapted for the (S)-(+)-enantiomer. The process typically utilizes brominating agents like phosphorus tribromide or hydrobromic acid in a suitable solvent, such as dichloromethane.[3] To maximize yield and purity, the reaction is generally conducted at low temperatures.[3]

For a structurally similar compound, 3-Bromo-1-propanol, a detailed synthesis is available which involves the selective bromination of 1,3-propanediol with HBr in glacial acetic acid.[6] This is followed by protection of the other hydroxyl group with an acetyl group to prevent double bromination. The final step is the removal of the acetyl group via catalytic alcoholysis to yield the desired product.[6] A similar strategy could potentially be adapted for the synthesis of **(S)-(+)-3-Bromo-2-methyl-1-propanol**, starting from the corresponding chiral diol.

## Logical Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound, starting from its name and leading to the determination of its key physical and chemical properties.

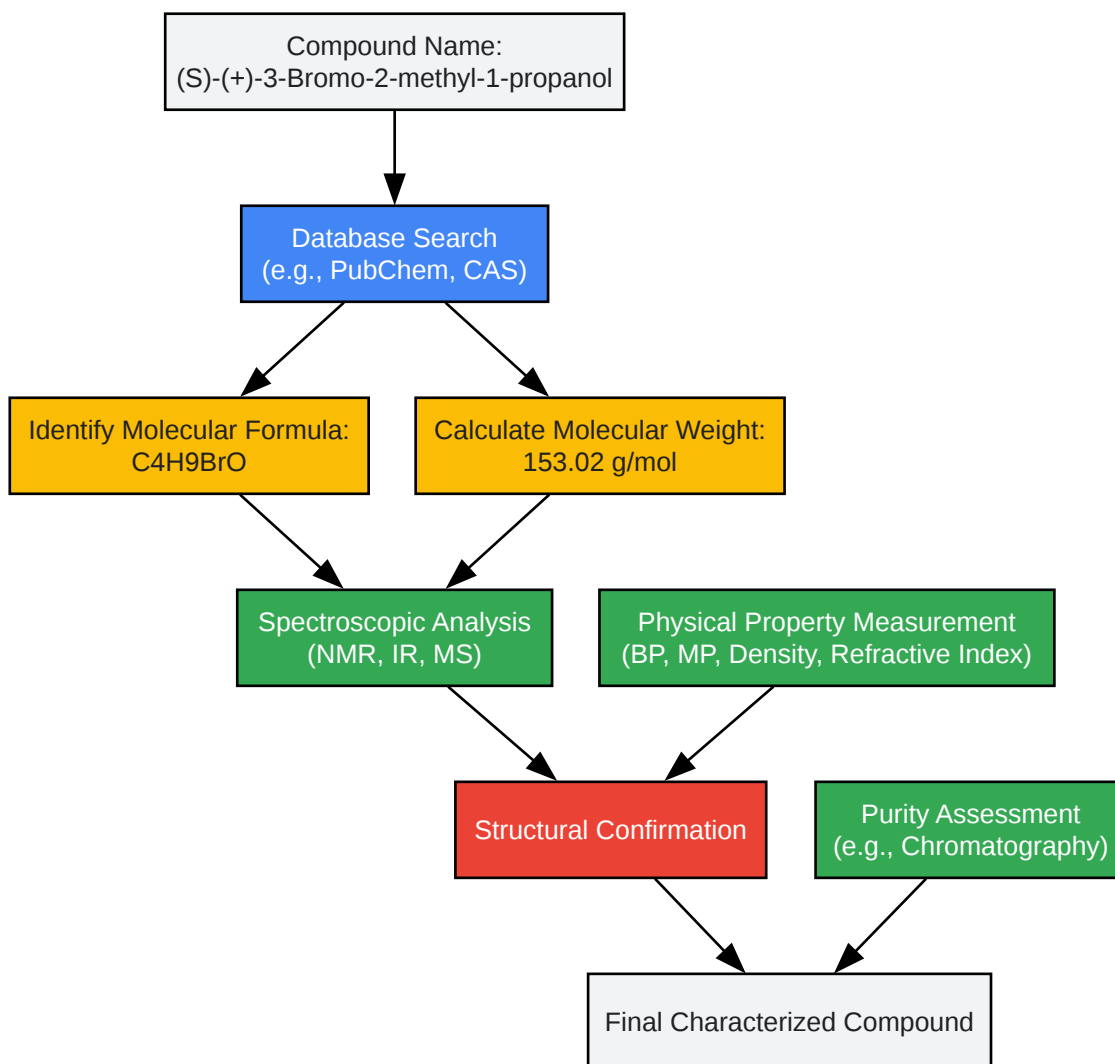


Figure 1: Workflow for Chemical Compound Characterization

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Figure 1: Workflow for Chemical Compound Characterization

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